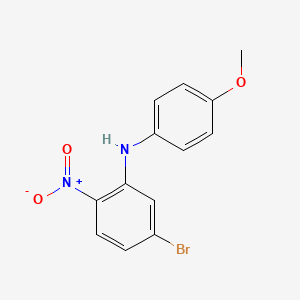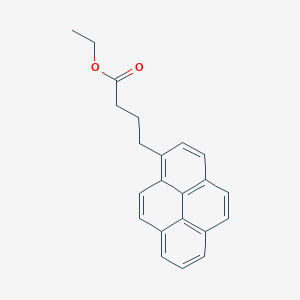
N-(4-nitrophenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a nitrophenyl group attached to a phenylpropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 4-nitroaniline with 3-phenylpropanoic acid or its derivatives. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is N-(4-aminophenyl)-3-phenylpropanamide.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a phenylpropanamide group.
4-nitrophenyl chloroformate: Contains a chloroformate group instead of an amide group.
Uniqueness
N-(4-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of a nitrophenyl group and a phenylpropanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)17(19)20/h1-5,7-10H,6,11H2,(H,16,18) |
Clé InChI |
DLODTULVUARFNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)

![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
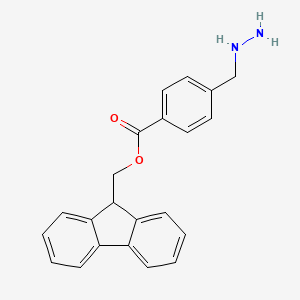

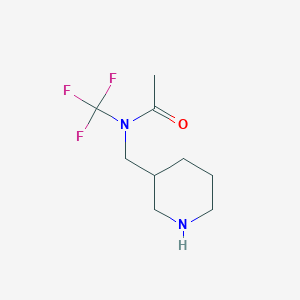
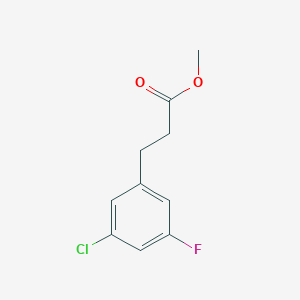
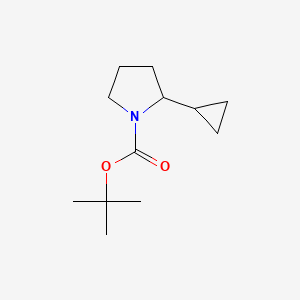
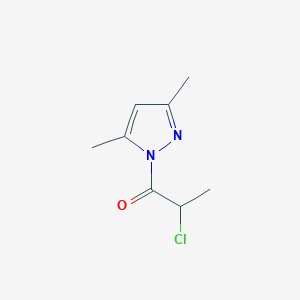
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)
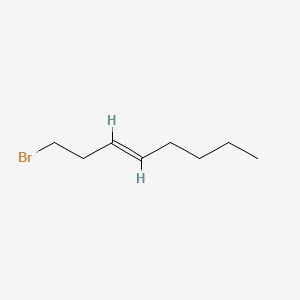
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
